iBRD4-BD1 diTFA

Epigenetics Chemical Biology Target Validation

iBRD4-BD1 diTFA is a selective, small-molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4. It is characterized by a high degree of intra-BET selectivity, exhibiting an IC50 of 12 nM for BRD4-BD1, while demonstrating 23- to 6,200-fold weaker affinity for other BET bromodomains.

Molecular Formula C33H32F9N5O5
Molecular Weight 749.6 g/mol
Cat. No. B12386936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiBRD4-BD1 diTFA
Molecular FormulaC33H32F9N5O5
Molecular Weight749.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)C(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H30F3N5O.2C2HF3O2/c1-18(2)21-5-4-19(3)25(16-21)38-28-34-15-12-24(36-28)27-26(20-6-8-22(9-7-20)29(30,31)32)35-17-37(27)23-10-13-33-14-11-23;2*3-2(4,5)1(6)7/h4-9,12,15-18,23,33H,10-11,13-14H2,1-3H3;2*(H,6,7)
InChIKeyGUUBIJTYNCEMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

iBRD4-BD1 diTFA: A High-Selectivity BRD4-BD1 Inhibitor for Epigenetic Research Procurement


iBRD4-BD1 diTFA is a selective, small-molecule inhibitor targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4 . It is characterized by a high degree of intra-BET selectivity, exhibiting an IC50 of 12 nM for BRD4-BD1, while demonstrating 23- to 6,200-fold weaker affinity for other BET bromodomains [1]. This compound is primarily utilized as a chemical probe in oncology and inflammation research to dissect the specific biological functions of the BRD4-BD1 domain without the confounding effects of pan-BET inhibition .

The Critical Importance of iBRD4-BD1 diTFA's Selectivity Profile Over Generic Pan-BET or BD1 Inhibitors


Substituting iBRD4-BD1 diTFA with a generic pan-BET inhibitor (e.g., JQ1) or a less selective BD1 inhibitor (e.g., MS436) fundamentally alters experimental outcomes. Pan-BET inhibitors non-selectively engage all eight BET bromodomains, leading to dose-limiting toxicities and obscuring the specific role of BRD4-BD1 [1]. In contrast, iBRD4-BD1 diTFA's high selectivity enables clean dissection of BRD4-BD1 biology. Notably, the development of a BRD4-selective degrader (dBRD4-BD1) using iBRD4-BD1 as a warhead resulted in the upregulation of BRD2/3, a phenotype not observed with degraders utilizing pan-BET ligands [2]. This unique biological outcome directly stems from the compound's specific selectivity profile and would be lost with a generic alternative. Furthermore, the differentiation between BD1 and BD2 targeting is therapeutically relevant, as BD1 inhibition alone can phenocopy the anti-cancer effects of pan-BET inhibitors while potentially offering an improved safety margin [3].

Quantitative Evidence for iBRD4-BD1 diTFA's Selection: A Head-to-Head Comparator Analysis


Superior Intra-BET Selectivity Window Over Other BD1-Selective Inhibitors

iBRD4-BD1 diTFA exhibits an exceptionally broad intra-BET selectivity window ranging from 23-fold to 6,200-fold, which is quantifiably distinct from other BD1-selective probes. The primary differentiation is the high selectivity for BRD4-BD1 over BRD2-BD1 (280 nM IC50), a key intra-family distinction often overlooked [1]. This level of selectivity is not matched by comparators like LT052 or MS436, which are less discriminatory against other BET family BD1 domains [2].

Epigenetics Chemical Biology Target Validation

Unique Phenotypic Outcome in Targeted Protein Degradation (TPD) Compared to Pan-BET-Derived PROTACs

The high BRD4-BD1 selectivity of iBRD4-BD1 diTFA enables its use as a privileged warhead for developing BRD4-selective degraders that yield unique biological phenotypes unattainable with pan-BET inhibitors. When incorporated into the PROTAC dBRD4-BD1 (DC50 = 280 nM), the resulting degrader induced the upregulation of BRD2 and BRD3 proteins, a result not observed with degraders using pan-BET ligands [1]. This demonstrates that the selectivity of the warhead directly dictates a distinct, and potentially therapeutically relevant, biological response.

PROTAC Targeted Protein Degradation Chemical Genetics

Cellular Target Engagement Quantified at Low Nanomolar Concentrations

Beyond biochemical potency, iBRD4-BD1 diTFA demonstrates robust cellular target engagement at low concentrations, a critical prerequisite for translating in vitro activity to cellular models. The compound stabilized BRD4 in a Cellular Thermal Shift Assay (CETSA) in a dose-dependent manner, with stabilization observed at concentrations above 3 nM [1]. This confirms that the high affinity measured in biochemical assays translates to effective target binding within the complex intracellular environment.

Cellular Target Engagement CETSA BRD4 Biology

Optimal Research and Industrial Applications for iBRD4-BD1 diTFA


Selective Degrader (PROTAC) Design and Development

iBRD4-BD1 diTFA is a premier warhead for constructing BRD4-selective PROTACs. Its high affinity for BRD4-BD1 and exceptional selectivity profile enable the creation of degraders that specifically eliminate BRD4 without perturbing other BET family members [1]. This is essential for generating clean loss-of-function phenotypes to study BRD4-specific biology and for developing next-generation therapeutics with a potentially improved safety profile compared to pan-BET degraders [1].

Dissecting BRD4-BD1 vs. BD2 Biology in Cancer and Inflammation

The compound is ideally suited as a chemical probe to differentiate the biological functions of BRD4's two bromodomains (BD1 and BD2). Given that BD1 inhibition phenocopies many effects of pan-BET inhibitors in cancer models, but with potentially reduced toxicity, iBRD4-BD1 diTFA allows researchers to isolate the contribution of the BD1 domain to transcriptional regulation, cell proliferation, and inflammatory responses [2]. This is critical for validating BD1 as a standalone therapeutic target.

Orthogonal Target Engagement Validation for High-Throughput Screening Hits

In drug discovery, iBRD4-BD1 diTFA serves as a valuable orthogonal tool compound to confirm the mechanism of action for hits from BRD4-BD1 phenotypic or binding screens. Its well-characterized selectivity and cellular target engagement profile (e.g., via CETSA) allow researchers to benchmark novel compounds and confidently rule out off-target effects, de-risking hit-to-lead campaigns [3].

Investigating BRD4-BD1 Dependent Transcriptional Programs

Researchers studying the epigenetics of gene regulation can use iBRD4-BD1 diTFA to map the specific transcriptional programs controlled by the BRD4-BD1 domain. By selectively inhibiting this domain, scientists can use techniques like RNA-seq to identify the subset of genes whose expression is directly dependent on BRD4-BD1's acetyl-lysine recognition function, providing deeper insight than studies using pan-BET inhibitors which block all BET proteins [2].

Technical Documentation Hub

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